This compound is synthesized through various chemical processes that modify uracil, a naturally occurring pyrimidine base found in RNA. The classification of this compound falls under nucleosides, specifically modified nucleosides, which are crucial in the study of nucleic acids and their analogs.
The synthesis of 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil typically involves several steps:
For instance, methods reported in literature include using hexamethyldisilazane as a reagent to create activated intermediates before coupling with sugar derivatives .
The molecular structure of 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil can be described as follows:
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil participates in various chemical reactions:
These reactions are essential for understanding its behavior in biological systems and its potential therapeutic applications.
The mechanism of action for 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil primarily revolves around its role as an antiviral agent:
This mechanism is crucial for its potential use against viruses such as herpes simplex virus and others where traditional therapies may fail.
The physical and chemical properties of 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil include:
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil has several scientific applications:
The compound is systematically named 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil according to IUPAC conventions. This nomenclature delineates key structural features:
The molecular formula C₁₁H₁₆N₂O₆ (molecular weight: 272.26 g/mol) was confirmed via PubChem records [1]. This formula reflects the core components:
Table 1: Atomic Composition Analysis
Element | Count | Component Contribution |
---|---|---|
C | 11 | Uracil (4C), Methoxymethyl (2C), Deoxylyxose (5C) |
H | 16 | Uracil (3H), Methoxymethyl (5H), Deoxylyxose (8H) |
N | 2 | Uracil ring (N3, N1) |
O | 6 | Uracil carbonyls (2O), Methoxymethyl (1O), Deoxylyxose (3O) |
X-ray diffraction studies reveal that the 2'-deoxylyxofuranosyl moiety adopts a distinct sugar puckering conformation compared to canonical deoxyribonucleosides. The lyxose ring exhibits a predominant C3'-endo envelope conformation (pseudorotation phase angle P ≈ 15°), characterized by:
This puckering profoundly impacts the spatial positioning of functional groups:
Table 2: Key Crystallographic Parameters
Parameter | Value | Biological Implication |
---|---|---|
Sugar pucker | C3'-endo | Alters phosphate backbone geometry |
Distance (C5'-CH₂OH ↔ C3'-OH) | 2.8 Å | Precludes efficient kinase recognition [2] |
Base-sugar torsion (χ) | -125° (anti) | Favors base stacking in duplex contexts |
O4'-C1'-N1-C2 | -15° | Defines glycosidic linkage geometry |
The compact C5'-CH₂OH/C3'-OH proximity (2.8 Å) sterically hinders phosphorylation by viral kinases, explaining the compound's lack of antiviral activity despite structural similarity to substrates like thymidine [2].
Nuclear Magnetic Resonance (¹H/¹³C/³¹P) spectroscopy elucidates dynamic equilibria in solution:
The C3'-OH ↔ C5'-CH₂OH distance fluctuates between 2.8–3.5 Å in solution, maintaining proximity incompatible with herpes simplex virus thymidine kinase's catalytic geometry [2].
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil diverges structurally and functionally from natural nucleosides:
Table 3: Structural Comparison with Canonical Nucleosides
Feature | 2'-Deoxyuridine | Thymidine | 5-MMdLU |
---|---|---|---|
Sugar | 2'-Deoxyribose | 2'-Deoxyribose | 2'-Deoxylyxose |
Sugar pucker | C2'-endo (80%) | C2'-endo (75%) | C3'-endo (65%) |
C5 Substituent | H | CH₃ | CH₂OCH₃ |
C2'-OH/C2'-H | H (inactive) | H (inactive) | H (inactive) |
C4' Stereochemistry | Equatorial OH | Equatorial OH | Axial OH |
Distance (C3'-OH ↔ C5'-OH) | 4.1 Å | 4.1 Å | 2.8 Å |
Kinase substrate (HSV-TK) | Yes | Yes | No [2] |
Key differences include:
The 5-methoxymethyl group (–CH₂OCH₃) exhibits complex stereoelectronic behavior:
The substituent's conformational flexibility (~10 kJ/mol barrier between rotamers) and polarity (logP = -0.42 vs. thymidine logP = -0.87) make it a candidate for prodrug strategies, though its current antiviral inactivity stems from sugar conformation, not base modification [4] [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: